3-Bromo-2-chloro-4-(trifluoromethoxy)aniline

Description

Structural Characteristics

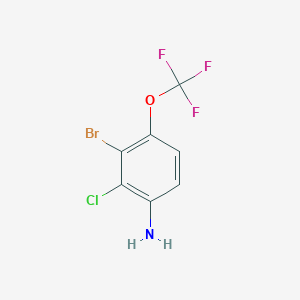

The molecular architecture of this compound is characterized by a benzene ring bearing an amino group and three distinct halogen-containing substituents. The compound possesses the molecular formula C7H4BrClF3NO and a molecular weight of 290.46 grams per mole. The structural arrangement places the amino group at the 1-position, chlorine at the 2-position, bromine at the 3-position, and the trifluoromethoxy group at the 4-position of the benzene ring, creating a highly substituted aromatic system with significant steric and electronic effects.

The presence of electron-withdrawing groups such as bromine and chlorine significantly affects the electronic properties of the molecule, influencing its reactivity and interaction with biological targets. The trifluoromethoxy group, in particular, contributes to the compound's lipophilicity while also serving as a strong electron-withdrawing substituent. This combination of substituents creates a unique electronic environment that can be exploited in various chemical transformations and applications.

| Structural Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C7H4BrClF3NO | Computed Analysis |

| Molecular Weight | 290.46 g/mol | PubChem Calculation |

| Heavy Atom Count | 14 | Structural Analysis |

| Rotatable Bond Count | 2 | Conformational Analysis |

| Aromatic Ring Count | 1 | Structural Classification |

The three-dimensional conformation of the molecule reveals important spatial relationships between the various substituents. The trifluoromethoxy group, being bulky and highly electronegative, influences the overall molecular geometry and can participate in various intermolecular interactions. The positioning of the halogen atoms creates opportunities for halogen bonding interactions, which can be important in crystal packing and molecular recognition processes.

Classification and Nomenclature

This compound belongs to the broader class of halogenated anilines, which are aromatic amines containing one or more halogen substituents. More specifically, it can be classified as a polyhalogenated aniline due to the presence of multiple different halogen atoms within the same molecule. The compound also falls under the category of fluorinated organic compounds due to the presence of the trifluoromethoxy group, which introduces fluorine atoms into the molecular structure.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the base name "aniline" indicating the presence of an amino group attached to a benzene ring. The substituents are numbered according to their positions relative to the amino group, which is assigned position 1. The systematic name "this compound" clearly indicates the position and nature of each substituent.

| Classification Category | Designation | Characteristic Features |

|---|---|---|

| Primary Chemical Class | Aromatic Amine | Amino group attached to benzene ring |

| Substituent Classification | Polyhalogenated | Multiple halogen-containing groups |

| Functional Group Category | Halogenated Aniline | Aniline with halogen substituents |

| Fluorine Content | Trifluoromethoxy Derivative | Three fluorine atoms in methoxy group |

Properties

IUPAC Name |

3-bromo-2-chloro-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3NO/c8-5-4(14-7(10,11)12)2-1-3(13)6(5)9/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBQBXXKJZUCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromine Chloride-Mediated Halogenation Approach

A highly effective method for preparing this compound involves the use of bromine chloride (BrCl) as the halogenating agent. Bromine chloride is an interhalogen compound formed by the reaction of bromine (Br2) and chlorine (Cl2), exhibiting higher reactivity than bromine alone. This property allows for improved bromine utilization and selective halogenation.

- Starting material: 4-(trifluoromethoxy)aniline (trifluoromethoxyaniline).

- Halogenating agent: Bromine chloride prepared in situ by reacting bromine and chlorine gases in an organic solvent.

- Solvent: Halogenated alkanes such as chloroform, methylene chloride, 1,2-dichloroethane, or bromofume.

- Acid binding agents: Triethylamine, pyridine, 4-dimethylaminopyridine, or N,N-dimethylformamide to neutralize generated acids.

- Reaction temperature: Typically between 0°C and 80°C, with 30–40°C being optimal.

- Reaction time: 12 to 16 hours under stirring.

- Molar ratios: Trifluoromethoxyaniline : bromine chloride : acid binding agent = 1 : 2 : 1.

This method achieves high selectivity and yield of the desired bromo-chloro-substituted aniline derivative while reducing bromine consumption and wastewater production.

Preparation of Bromine Chloride

Bromine chloride is generated by controlled reaction of bromine and chlorine gases in an organic solvent at low temperatures:

| Step | Conditions | Details |

|---|---|---|

| 1 | Temperature: -15°C to 10°C | Chlorine gas is bubbled into bromine dissolved in solvent |

| 2 | Molar ratio Cl2 : Br2 = 1–1.2 | Ensures formation of bromine chloride (BrCl) |

| 3 | Alternative: -10°C to 0°C | Bromine is dissolved in solvent and chlorine gas added |

The bromine chloride solution is then used directly in the halogenation step.

Reaction Procedure for this compound

The trifluoromethoxyaniline is dissolved in the bromine chloride-containing organic solvent with the acid binding agent. The mixture is maintained at the desired temperature (0–80°C, preferably 30–40°C) and stirred for 12–16 hours.

The reaction proceeds via electrophilic aromatic substitution, where bromonium ions generated from bromine chloride selectively substitute at the 3-position, and chlorine substitutes at the 2-position of the aniline ring.

After completion, the reaction mixture is filtered, and the solvent is removed by distillation to isolate the product.

Representative Experimental Data

| Embodiment | Solvent | Bromine (g) | Chlorine (g) | Acid Binding Agent (g) | Temp (°C) | Time (h) | Product Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | Chloroform (208g) | 43.3 | 17.5 | Triethylamine (25.4) | 35 | 12 | 90 | High yield, standard conditions |

| 2 | 1,2-Dichloroethane (210g) | 43.3 | 17.5 | Triethylamine (25.4) | 35 | 12 | 87.6 | Slightly lower yield, alternative solvent |

| 3 | Chloroform (356g) | 74 | 30 | Pyridine (34) | 40 | 16 | 86.5 | Longer reaction time, different base |

Advantages of the Bromine Chloride Method

- Improved bromine utilization: Bromine chloride’s higher reactivity allows for nearly complete use of bromine atoms, reducing material cost.

- Environmental benefits: Lower bromine consumption leads to reduced hazardous waste and wastewater generation.

- Scalability: The method is suitable for large-scale production due to readily available raw materials and straightforward reaction conditions.

- Selectivity: The use of acid binding agents and controlled temperature prevents over-halogenation and degradation.

Summary Table of Key Reaction Parameters

| Parameter | Range/Options | Effect on Reaction |

|---|---|---|

| Solvent | Chloroform, 1,2-dichloroethane, bromofume | Influences solubility and reaction rate |

| Temperature | 0–80°C (optimal 30–40°C) | Controls reaction speed and selectivity |

| Reaction time | 12–16 hours | Ensures complete halogenation |

| Acid binding agent | Triethylamine, pyridine, DMAP, DMF | Neutralizes acid byproducts, improves yield |

| Molar ratio (substrate:BrCl:base) | 1 : 2 : 1 | Stoichiometric balance for efficient halogenation |

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

- 3-Bromo-2-chloro-4-(trifluoromethoxy)aniline serves as a crucial intermediate in the synthesis of complex organic molecules. It is frequently utilized to construct various substituted anilines and other derivatives through nucleophilic substitution, oxidation, and coupling reactions.

Reactions Involving the Compound

- The compound can undergo several types of reactions:

- Nucleophilic Substitution : Utilizing reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

- Oxidation and Reduction : Employing oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride.

- Coupling Reactions : Participating in reactions like Suzuki-Miyaura coupling to form biaryl compounds.

Biological Research

Pharmacological Properties

- The compound has been investigated for its potential pharmacological activities, including:

- Anti-inflammatory Effects : Studies suggest that it may inhibit specific inflammatory pathways.

- Anticancer Activity : Research indicates that it can induce apoptosis in cancer cell lines, such as MCF-7 cells, by upregulating p53 protein levels and enhancing caspase-3 activity.

Mechanism of Action

- The trifluoromethoxy group enhances lipophilicity, allowing the compound to penetrate biological membranes effectively. Its halogen substituents contribute to its reactivity and binding affinity with various molecular targets, such as enzymes and receptors involved in cell signaling pathways.

Industrial Applications

Agrochemicals and Specialty Chemicals

- This compound is also utilized in the development of agrochemicals. Its unique properties allow for the formulation of effective pesticides and herbicides that can target specific pests while minimizing environmental impact.

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

| Study Focus | Findings |

|---|---|

| Apoptosis Induction | Increased levels of p53 protein and enhanced caspase-3 activity observed in MCF-7 cells upon treatment with the compound. |

| Kinase Inhibition | Demonstrated effective inhibition of specific kinases involved in cancer progression, suggesting its potential as a therapeutic agent. |

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its lipophilicity, facilitating its penetration into biological membranes. The bromine and chlorine atoms contribute to its reactivity and binding affinity, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 3-Bromo-2-chloro-4-(trifluoromethoxy)aniline with structurally related compounds, highlighting substituent positions and functional groups:

Key Differences and Implications

Substituent Effects on Reactivity: The trifluoromethoxy group (-OCF₃) in the target compound provides stronger electron-withdrawing effects compared to trifluoromethyl (-CF₃) in analogs like 3-Bromo-4-(trifluoromethyl)aniline . This enhances resistance to oxidative degradation.

Biological Activity :

- Trifluoromethoxy-substituted anilines, such as the target compound, are associated with enhanced antimicrobial and antioxidant properties when incorporated into Schiff base metal complexes .

- In contrast, 4-(trifluoromethoxy)aniline (lacking halogens) is primarily used in materials science due to its lower bioactivity .

Synthetic Accessibility :

Physicochemical Properties (Inferred)

- Solubility: The target compound’s bromine and trifluoromethoxy groups reduce water solubility compared to non-halogenated analogs like 4-(trifluoromethoxy)aniline.

- Melting Point : Halogenated analogs (e.g., 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline ) typically exhibit higher melting points due to increased molecular symmetry and intermolecular forces .

Biological Activity

3-Bromo-2-chloro-4-(trifluoromethoxy)aniline is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 263.47 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity, which is critical for its biological activity as it facilitates penetration through biological membranes.

This compound interacts with various molecular targets, including enzymes and receptors involved in cell signaling pathways. Notably, its mechanism of action may involve:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis.

- Modulation of Gene Expression : By interacting with specific kinases and other proteins, it can alter gene expression and influence cellular metabolism.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, it has been investigated for its effects against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

The compound has also been explored for anticancer properties. It may inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth. In vitro studies have demonstrated that halogenated anilines can induce apoptosis in cancer cells by modulating apoptotic pathways .

Case Studies and Research Findings

- Antimycobacterial Activity : A study highlighted the structural similarities between this compound and other compounds that showed efficacy against Mycobacterium tuberculosis. The structure-activity relationship (SAR) revealed that modifications to the trifluoromethoxy group could enhance potency against this pathogen .

- Inhibition Studies : Inhibition assays demonstrated that this compound could inhibit specific kinases with IC50 values in the low micromolar range (0.8–1.6 µM), indicating strong potential for further development as a therapeutic agent .

Biological Activity Summary Table

| Activity Type | Target/Pathway | Reference |

|---|---|---|

| Antimicrobial | Various bacterial strains | |

| Anticancer | Kinase inhibition | |

| Enzyme Inhibition | Cytochrome P450 |

Structure-Activity Relationship (SAR)

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine and chlorine substituents undergo substitution reactions under specific conditions. The trifluoromethoxy group (-O-CF₃) activates the aromatic ring toward nucleophilic attack at positions ortho and para to itself.

Key Reactions:

-

Bromine Replacement :

Reacts with ammonia/copper catalyst at 150–200°C to yield 3-amino-2-chloro-4-(trifluoromethoxy)aniline . -

Chlorine Replacement :

Substituted by methoxide (NaOMe) in DMF at 120°C to form 3-bromo-2-methoxy-4-(trifluoromethoxy)aniline .

Table 1: NAS Reaction Conditions and Outcomes

Suzuki–Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed coupling with arylboronic acids, enabling biaryl synthesis.

Reaction Example:

3-Bromo-2-chloro-4-(trifluoromethoxy)aniline + phenylboronic acid → 3-Phenyl-2-chloro-4-(trifluoromethoxy)aniline

Conditions : Pd(PPh₃)₄ (2 mol%), K₂CO₃, DME/H₂O (3:1), 80°C, 12 h .

Table 2: Suzuki Coupling Partners and Efficiency

| Boronic Acid | Catalyst System | Yield | Isomer Ratio (para:ortho) | Source |

|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(OAc)₂/XPhos | 89% | 95:5 | |

| 3,5-Bis(CF₃)phenyl | PdCl₂(dppf)/SPhos | 78% | 90:10 | |

| 2-Naphthyl | Pd(PPh₃)₄ | 82% | 88:12 |

Diazotization and Functionalization

The aniline group undergoes diazotization, enabling further transformations such as Sandmeyer reactions or azo coupling.

Key Pathways:

-

Diazonium Salt Formation :

Treatment with NaNO₂/HCl at 0–5°C generates the diazonium intermediate . -

Sandmeyer Reaction :

Substitution with CuCN/KCN yields 3-bromo-2-chloro-4-(trifluoromethoxy)benzonitrile (84% yield) . -

Azo Coupling :

Reacts with β-naphthol in alkaline medium to form orange-red azo dye (λₘₐₓ = 480 nm) .

Catalytic Amination

The amino group facilitates Buchwald–Hartwig couplings with aryl halides.

Example:

Reaction with 4-bromotoluene using Pd₂(dba)₃ and JohnPhos ligand produces 3-bromo-2-chloro-N-(4-methylphenyl)-4-(trifluoromethoxy)aniline (73% yield) .

Stability Under Harsh Conditions

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-2-chloro-4-(trifluoromethoxy)aniline with high purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of the aniline core. A plausible route includes:

- Step 1 : Nitration of a substituted benzene precursor (e.g., 1,2-dichloro-4-trifluoromethoxybenzene) under controlled temperatures (−20°C to +80°C) to introduce nitro groups, guided by the para-directing effect of the trifluoromethoxy group .

- Step 2 : Catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine .

- Step 3 : Bromination/chlorination via electrophilic substitution, leveraging the activating effect of the amino group.

- Purification : Column chromatography or recrystallization ensures high purity. Industrial scaling may employ continuous flow reactors for improved efficiency .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions and electronic environments.

- FT-IR : Identify functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C-F stretches at 1100–1300 cm⁻¹).

- Crystallography :

- Single-crystal X-ray diffraction (SXRD) using the SHELX suite (e.g., SHELXL for refinement) resolves 3D structure and confirms regiochemistry .

- ORTEP-3 or WinGX can visualize thermal ellipsoids and intermolecular interactions .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this aniline derivative in electrophilic substitution reactions?

- Methodological Answer :

- The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing via inductive effects but weakly para-directing in electrophilic substitutions .

- The amino group (-NH₂) activates the ring but directs substitution to ortho/para positions.

- Competing Effects : Bromo and chloro substituents (meta to -NH₂) deactivate the ring and may sterically hinder reactions. Computational modeling (e.g., DFT) can predict regioselectivity by analyzing partial charges and frontier molecular orbitals .

Q. What computational methods (e.g., DFT) are suitable for modeling the electronic structure and reaction pathways of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) :

- Use hybrid functionals (e.g., B3LYP) combining exact exchange (Becke’s 1993 method ) and gradient-corrected correlation (Lee-Yang-Parr ).

- Basis sets: 6-31G(d,p) for geometry optimization; aug-cc-pVTZ for accurate energy calculations.

- Applications :

- Predict reaction intermediates, transition states, and substituent effects on bond dissociation energies (e.g., C-Br vs. C-Cl reactivity).

- Compare with experimental UV-Vis or cyclic voltammetry data to validate electronic transitions .

Q. How can researchers resolve contradictions between experimental and computational data regarding substituent effects?

- Methodological Answer :

- Cross-Validation :

Re-examine experimental conditions (e.g., solvent polarity, temperature) that may alter reaction pathways.

Recompute DFT models using higher-level theories (e.g., M06-2X for non-covalent interactions) or incorporate solvent effects via PCM (Polarizable Continuum Model).

- Case Study : If computational models predict meta substitution but experiments yield para products, assess steric hindrance or π-stacking interactions not captured in gas-phase calculations .

Q. What are the challenges in scaling up the synthesis while maintaining regioselectivity and yield?

- Methodological Answer :

- Key Challenges :

- Regioselectivity : Competing directing effects of -NH₂ and -OCF₃ may lead to mixed products. Use protecting groups (e.g., acetylation of -NH₂) to temporarily modulate reactivity .

- Yield Optimization :

- Replace batch reactors with continuous flow systems to enhance heat/mass transfer and reduce side reactions .

- Monitor reaction progress in real-time via inline spectroscopy (e.g., Raman).

- Purification : High-performance liquid chromatography (HPLC) or simulated moving bed (SMB) techniques can isolate the target compound from regioisomers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.